

An In-depth Technical Guide to the Physical and Chemical Properties of Diflufenican

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diflufenican is a selective herbicide used for the control of broadleaf weeds in a variety of crops.[1][2] Its efficacy is rooted in its specific mode of action, which involves the inhibition of carotenoid biosynthesis.[1][2][3][4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of **Diflufenican**, intended to serve as a crucial resource for researchers, scientists, and professionals involved in drug development and environmental safety assessment. The information is presented to facilitate a deeper understanding of its behavior and to aid in the design and execution of further research.

Chemical Identity

Diflufenican is chemically identified as N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide.[4][6][7] It is a member of the pyridinecarboxamide class of compounds.[6][8]

Identifier	Value
IUPAC Name	N-(2,4-difluorophenyl)-2-[3- (trifluoromethyl)phenoxy]pyridine-3- carboxamide[4][6][7]
CAS Number	83164-33-4[4][6][7]
Molecular Formula	C19H11F5N2O2[4][6][7]
Molecular Weight	394.29 g/mol [8]
Canonical SMILES	C1=CC(=CC(=C1)OC2=C(C=CC=N2)C(=O)NC 3=C(C=C(C=C3)F)F)C(F)(F)F[4]
InChI Key	WYEHFWKAOXOVJD-UHFFFAOYSA-N[4][7]

Physical and Chemical Properties

The physical and chemical properties of **Diflufenican** are critical to understanding its environmental fate and behavior. These properties influence its solubility, mobility, and persistence in various environmental compartments.

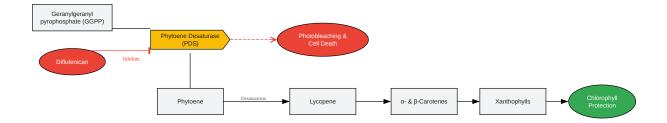
Summary of Physical and Chemical Properties

Property	Value	Temperature (°C)	Method/Reference
Physical State	White to off-white crystalline solid/powder[9]	Ambient	[9]
Melting Point	159.5 - 163 °C	N/A	[9]
Boiling Point	Decomposes before boiling; ~376 °C (predicted)	N/A	[4]
Water Solubility	<0.05 mg/L	25	
Vapor Pressure	4.25 x 10 ⁻³ mPa	25	Gas Saturation Method
Octanol-Water Partition Coefficient (log Kow)	4.2	20	
Density	1.54 g/cm³	N/A	
Dissociation Constant (pKa)	Not available (non-ionizable)	N/A	
Henry's Law Constant	1.18 x 10 ⁻² Pa·m³/mol (calculated)	20	

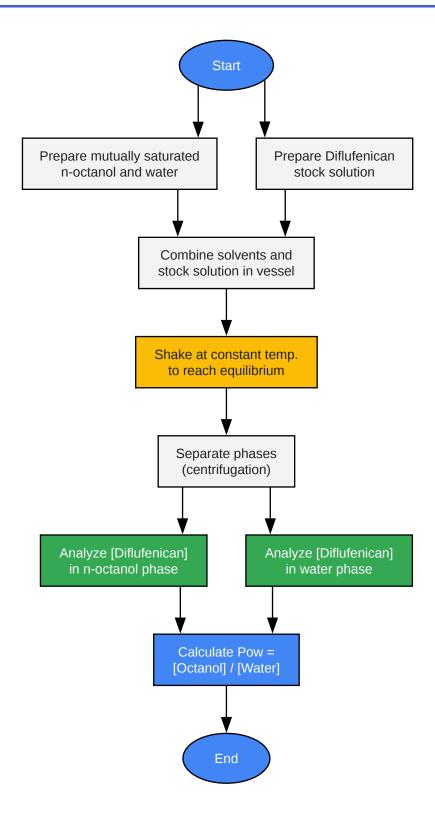
Solubility in Organic Solvents

Diflufenican exhibits varying degrees of solubility in different organic solvents.

Solvent	Solubility (g/L)	Temperature (°C)
Acetone	72.2	20
Ethyl Acetate	65.3	20
Dichloromethane	114.0	20
Methanol	4.7	20
n-Heptane	0.75	20
Toluene	35.7	20
n-Octanol	1.9	20
(Data sourced from Guidechem)		


Stability

Diflufenican is stable in air up to its melting point. It is also stable in aqueous solutions at pH 5, 7, and 9 at 22°C, indicating resistance to hydrolysis under typical environmental conditions. It also demonstrates good photostability.


Mode of Action: Inhibition of Carotenoid Biosynthesis

Diflufenican's herbicidal activity stems from its ability to inhibit the enzyme phytoene desaturase (PDS), a key component in the carotenoid biosynthesis pathway in plants.[1] Carotenoids are essential pigments that protect chlorophyll from photo-oxidation. By blocking their synthesis, **Diflufenican** leaves the plant susceptible to photobleaching, which leads to the characteristic whitening of treated weeds, followed by necrosis and death.[4]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Exploring the Efficacy of Diflufenican Herbicide in Weed Management Strategies and Crop Protection [cnagrochem.com]
- 2. sipcam-oxon.com [sipcam-oxon.com]
- 3. Diflufenican Herbicide Label Bayer Mcpa Diflufenican Manufacturer [hbjrain.com]
- 4. Diflufenican Wikipedia [en.wikipedia.org]
- 5. Diflufenican [drugfuture.com]
- 6. Diflufenican | C19H11F5N2O2 | CID 91735 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Diflufenican [webbook.nist.gov]
- 8. echemi.com [echemi.com]
- 9. laboratuar.com [laboratuar.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Diflufenican]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670562#physical-and-chemical-properties-of-diflufenican]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com